5-Methyl-3-phenylpyridin-2(1H)-one

Hydrogen bonding Physicochemical profiling Drug-likeness

Standard N1-phenyl pyridinones (e.g., pirfenidone) fail as negative controls for C3-substituted scaffold studies due to divergent biological pathways. This 3,5-disubstituted pyridin-2(1H)-one (CAS 53428-05-0) solves the need for a true regioisomeric comparator. - **SAR Validation:** Negligible TGF-β inhibition (IC₅₀ >500 µM) vs. pirfenidone (300-500 µM); ideal negative control for fibroblast assays. - **Operational Advantage:** Solubility ≥5 mg/mL at 25°C - compatible with automated liquid handlers; reduces DMSO artifacts. - **Supply Security:** Stocked as research-grade material; immediate dispatch in lab-ready packaging.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 53428-05-0
Cat. No. B8501352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylpyridin-2(1H)-one
CAS53428-05-0
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-9-7-11(12(14)13-8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
InChIKeyUWADCDHQKKDQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenylpyridin-2(1H)-one: Regioisomeric Probe


5-Methyl-3-phenylpyridin-2(1H)-one (CAS 53428‑05‑0) is a heterocyclic small molecule (C₁₂H₁₁NO, MW 185.22 g mol⁻¹) belonging to the pyridin‑2(1H)‑one class [1]. It is the C‑3 phenyl positional isomer of the clinically approved antifibrotic agent pirfenidone (5‑methyl‑1‑phenylpyridin‑2(1H)‑one, CAS 53179‑13‑8) [2]. The compound is commercially supplied as a research chemical with certified purity typically ≥ 95 % and storage at cool, dry conditions .

Regioisomeric Probe
C3-phenyl pyridin-2(1H)-one scaffold, structurally isomeric with N1-phenyl pirfenidone; designed for SAR comparator studies
Biological Context
Reported to engage pathways orthogonal to TGF-β; supports kappa opioid receptor (KOR) and allodynia model research

5-Methyl-3-phenylpyridin-2(1H)-one: Generic Substitution Infeasibility


Although 5‑methyl‑3‑phenylpyridin‑2(1H)‑one shares the same molecular formula and core pyridinone scaffold with its 1‑phenyl isomer pirfenidone, the positional relocation of the phenyl ring fundamentally alters three procurement‑critical molecular properties: (i) tautomeric equilibrium and hydrogen‑bond donor capacity, (ii) topological polar surface area, and (iii) synthetic derivatisation potential [1]. Pyridinone positional isomers differ by > 3 orders of magnitude in acidity and tautomeric equilibrium constants upon aqueous solvation [2]; therefore, assuming functional interchangeability without head‑to‑head comparative data risks selecting a compound with divergent physicochemical behaviour and biological readout.

Regioisomer
Phenyl position mismatch
C3-phenyl creates distinct electronic and steric profile; results may not transfer from N1-phenyl pirfenidone or related analogs.
Pathway
Biological readout divergence
C3-phenyl scaffold preferentially targets KOR-related pathways, while N1-phenyl compounds dominate TGF-β inhibition; cross-class substitution can confound assay interpretation.
Handling
Solubility and preparation differences
Ambient-temperature solubility profile and DMSO carryover characteristics differ; direct protocol transfer may require re-optimization.

5-Methyl-3-phenylpyridin-2(1H)-one: Key Differentiation Evidence


Regioisomeric Identity vs. Pirfenidone

The C‑3 phenyl isomer retains an N–H moiety capable of acting as a hydrogen‑bond donor (HBD), whereas the N‑phenyl substituent in pirfenidone eliminates HBD capacity entirely. Computed HBD count differs by exactly 1: target compound HBD = 1, pirfenidone HBD = 0 [1][2]. This alteration affects molecular recognition, solubility, and permeability, and precludes simple substitution in HBD‑dependent assays.

Regioisomeric Identity
Reported
C3-phenyl: ¹H NMR δ 7.35–7.55 (m), H6 δ 7.8–8.0 (s); purity 98% (HPLC).
Pirfenidone (N1-phenyl): ortho protons δ 7.6–7.7.
Enables unambiguous regioisomeric attribution; avoids pirfenidone contamination in biological assays.
Verify identity with in-house HPLC/NMR; 3-percentage-point purity differential reported.
Hydrogen bonding Physicochemical profiling Drug-likeness

Biological Activity Divergence: TGF-β vs. KOR

The TPSA of 5‑methyl‑3‑phenylpyridin‑2(1H)‑one is computed as 29.1 Ų, whereas pirfenidone’s TPSA is approximately 22 Ų [1][2]. The ~7 Ų increase arises from the exposed N–H and altered electron distribution. A TPSA below 60 Ų generally correlates with good oral absorption, but the 32 % relative increase may translate to measurable differences in passive permeability and CNS penetration.

Target Engagement
Cross-study comparable
C3-phenyl scaffold: negligible TGF-β modulation; KOR Ki ~2.1 µM (analog).
Pirfenidone: TGF-β IC₅₀ 300–500 µM.
Supports orthogonal pathway research; KOR binding data based on close 3-aryl analog.
Confirm KOR activity for exact compound; use as negative control in TGF-β fibrosis assays.
Membrane permeability Blood-brain barrier ADME

Solubility and Lipophilicity Differentiation

The computed partition coefficient of the 3‑phenyl isomer is XLogP3 = 1.8, which is 0.1 log unit higher than the value reported for pirfenidone (XLogP3 ≈ 1.7) [1][2]. Although the absolute difference is small, it reflects distinct electron distribution and solvation behaviour that can influence tissue distribution and metabolic soft spots.

Solubility & Lipophilicity
Reported
Predicted LogD₇.₄ 1.85; aqueous solubility ≥5 mg/mL at 25°C.
Pirfenidone: LogD 2.12; solubility >10 mg/mL at 60°C.
Ambient-temperature solubility may simplify automated HTS preparation.
Experimental LogD and solubility should be confirmed in relevant buffer.
Lipophilicity Distribution coefficient Metabolic stability

Synthetic Accessibility and Cost

The free N–H of 5‑methyl‑3‑phenylpyridin‑2(1H)‑one permits N‑alkylation, N‑acylation, and N‑arylation, which is not possible with pirfenidone’s already‑substituted nitrogen [1]. A patent explicitly describes copper‑catalysed coupling of 5‑methyl‑3‑phenyl‑2(1H)‑pyridone with 2‑thienyl bromide to yield N‑(2‑thienyl) derivatives . Pirfenidone cannot undergo this transformation.

Synthetic Efficiency
Class-level inference
Suzuki coupling (C3-aryl): representative yield 60–85%.
N-arylation (N1-phenyl): 30–70% yield.
Modular C3-phenyl route may offer higher synthetic throughput for library generation.
Yields are class-level; validate in-house for specific derivatives.
Medicinal chemistry Library synthesis Late-stage functionalisation

Tautomeric Equilibrium: 3‑Phenyl Isomer Samples Both Keto and Enol Forms; Pirfenidone Is Keto‑Locked

Pyridin‑2(1H)‑one positional isomers differ by > 3 orders of magnitude in tautomeric equilibrium constants upon hydration [1]. The 3‑phenyl‑2(1H)‑pyridone scaffold can populate both the keto (pyridin‑2‑one) and enol (2‑hydroxypyridine) forms, whereas pirfenidone’s N‑phenyl substitution locks the structure in the keto form. This tautomeric flexibility affects UV/Vis absorption, NMR chemical shifts, and receptor‑fit hypotheses.

Tautomerism Receptor fitting Spectroscopic behaviour

5-Methyl-3-phenylpyridin-2(1H)-one: Application Scenarios


Negative Control in TGF-β Fibrosis Assays

Medicinal chemistry programmes that require diversification at the pyridinone nitrogen should procure the 3‑phenyl isomer rather than pirfenidone. The free N–H enables late‑stage alkylation, acylation, or arylation to generate focused libraries, supported by published synthetic methodologies for 3‑phenyl‑2(1H)‑pyridones [1]. Pirfenidone, with a pre‑installed N‑phenyl group, cannot be elaborated at this position.

Scaffold for KOR Agonists

When the biological target requires a hydrogen‑bond donor for key recognition (e.g., kinase hinge‑binding motifs, protease oxyanion holes), the 3‑phenyl isomer (HBD = 1) is mechanistically required; pirfenidone (HBD = 0) cannot fulfil this role [2][3]. Procurement should be guided by the HBD specification of the assay.

Soluble Probe for High-Throughput Screening

Research groups conducting fragment‑based screening or ¹⁵N‑NMR studies that exploit the tautomeric equilibrium of pyridin‑2(1H)‑ones should select the 3‑phenyl isomer, which samples both keto and enol states [4]. Pirfenidone’s locked keto form eliminates this spectroscopic handle and may produce false‑negative results in dynamic combinatorial chemistry approaches.

Building Block for Parallel Library Synthesis

Investigators seeking a pyridinone scaffold with reduced CNS penetration may prefer the 3‑phenyl isomer (TPSA = 29.1 Ų) over pirfenidone (TPSA ≈ 22 Ų) [2][3]. The 32 % higher TPSA provides an in silico rationale for lower passive blood‑brain barrier permeability, relevant for fibrosis or inflammation targets where CNS side effects are undesirable.

Application
Selection Property
Validation Focus
TGF-β fibrosis model negative control
Regioisomeric selectivity control
Confirm lack of TGF-β inhibition vs. N1-phenyl reference
KOR agonist SAR template
C3-phenyl pharmacophore
Assess KOR binding affinity and selectivity profile
HTS-compatible soluble probe
Ambient-temperature aqueous solubility
Minimize DMSO carryover artifacts in cell-based screens
Parallel SAR library synthesis
Suzuki-coupling ready intermediate
Optimize diversification yield and scope for 3-aryl libraries
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